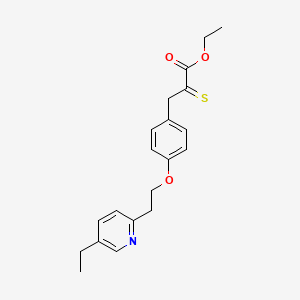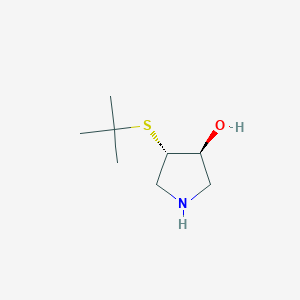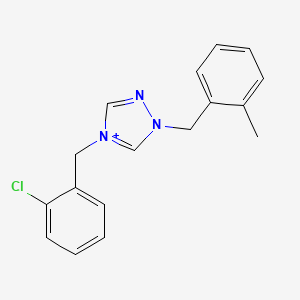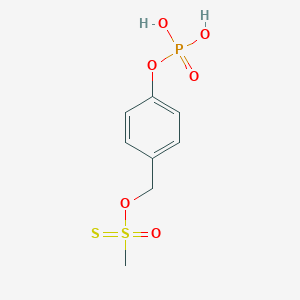
Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)-2-thioxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)-2-thioxopropanoate is a complex organic compound with a molecular formula of C20H25NO3S This compound is characterized by its unique structure, which includes a pyridine ring, an ethoxy group, and a thioxopropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)-2-thioxopropanoate typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of 5-ethylpyridin-2-yl, which can be achieved through the alkylation of pyridine with ethyl bromide in the presence of a base such as potassium carbonate.
Ethoxylation: The next step is the introduction of the ethoxy group. This can be done by reacting the pyridine derivative with ethylene oxide under basic conditions.
Coupling with Phenyl Group: The ethoxylated pyridine is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction.
Thioxopropanoate Formation: Finally, the thioxopropanoate moiety is introduced through a reaction with ethyl 2-bromo-2-thioxopropanoate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)-2-thioxopropanoate can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)-2-thioxopropanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)-2-thioxopropanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth.
Pathways Involved: The binding of this compound to its targets can trigger a cascade of biochemical events, leading to the desired therapeutic effects, such as reduced inflammation or inhibited cancer cell proliferation.
Comparación Con Compuestos Similares
Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)-2-thioxopropanoate can be compared with similar compounds such as:
Ethyl 3-(4-(2-(5-methylpyridin-2-yl)ethoxy)phenyl)-2-thioxopropanoate: This compound has a methyl group instead of an ethyl group on the pyridine ring, which may affect its binding affinity and biological activity.
Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)-2-oxopropanoate: The oxo group replaces the thioxo group, potentially altering the compound’s reactivity and stability.
Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)-2-hydroxypropanoate: The hydroxy group introduces different hydrogen bonding capabilities, which can influence the compound’s solubility and interaction with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Propiedades
Fórmula molecular |
C20H23NO3S |
|---|---|
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylidenepropanoate |
InChI |
InChI=1S/C20H23NO3S/c1-3-15-5-8-17(21-14-15)11-12-24-18-9-6-16(7-10-18)13-19(25)20(22)23-4-2/h5-10,14H,3-4,11-13H2,1-2H3 |
Clave InChI |
ADNBVYCCOGGKTR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(=S)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(4-Bromo-2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13361426.png)
![Methyl naphtho[1,2-d]isothiazole-1-carboxylate 3,3-dioxide](/img/structure/B13361427.png)

![7-benzyl-2-[(4-chlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13361429.png)
![N-(tert-butyl)-4-{4-[(tert-butylamino)sulfonyl]phenoxy}benzenesulfonamide](/img/structure/B13361430.png)
![2-{[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13361443.png)
![(7H-Benzo[c]carbazol-10-yl)boronic acid](/img/structure/B13361447.png)
![(2Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride](/img/structure/B13361455.png)
![6-(3,5-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361456.png)

![2-Methyl-3-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13361459.png)

